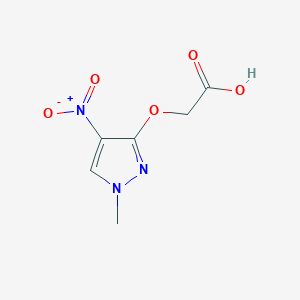
N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Overview
Description
N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the structural features of a naphthylsulfonyl group and an azidoethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(Dimethylamino)-1-naphthylsulfonyl chloride with 2-azidoethylamine. The reaction is carried out in the presence of a base such as potassium carbonate at elevated temperatures (around 90°C) for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Copper Catalysts: Used in azide-alkyne cycloaddition reactions.
Hydrogen Gas and Catalysts: Used in the reduction of the azido group.
Oxidizing Agents: Used for the oxidation of the dimethylamino group.
Major Products Formed
Triazoles: Formed through azide-alkyne cycloaddition.
Amines: Formed through the reduction of the azido group.
N-oxides: Formed through the oxidation of the dimethylamino group.
Scientific Research Applications
N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in bioconjugation or forming coordination complexes in materials science .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminoethylazide: A similar compound used as a rocket fuel and in energetic materials.
N-Azidoethyl Azoles: Compounds that share the azidoethyl group and are used in energetic coordination compounds.
Uniqueness
Its ability to participate in click chemistry reactions and form stable triazole linkages sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)17-10-9-16-18-15/h3-8,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMWRNDGKJZUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911196-99-1 | |
| Record name | 911196-99-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2720717.png)
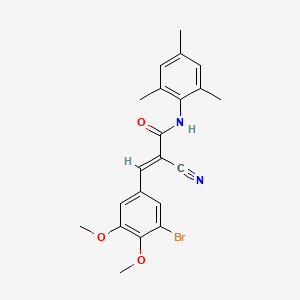
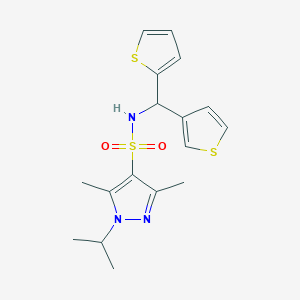
![[(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2720720.png)
![N-(4-chloro-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2720721.png)
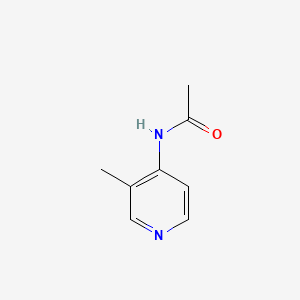
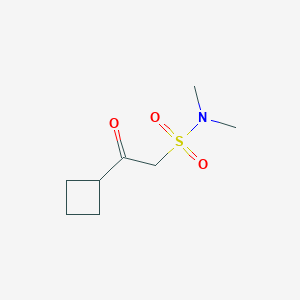
![N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2720724.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)
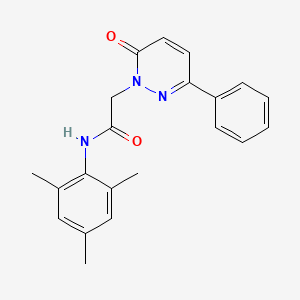
![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)
